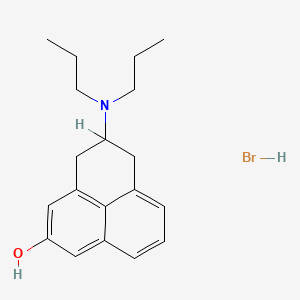
Alentemol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alentemol hydrobromide is a selective dopamine agonist known for its potential antipsychotic properties. It acts primarily at presynaptic receptors to inhibit the release of dopamine. This compound has been investigated for its effects on hypothermia and inhibition of amphetamine-stimulated motor activity in preclinical studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alentemol hydrobromide involves the reaction of 1H-phenalen-5-ol with dipropylamine under specific conditions to form the desired product. The reaction typically requires a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Alentemol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to its amine form using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of phenalenone derivatives.
Reduction: Formation of dipropylamine derivatives.
Substitution: Formation of halogenated phenalen derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study dopamine receptor interactions and mechanisms.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for its potential use in treating neurological disorders like schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
作用機序
Alentemol hydrobromide exerts its effects by selectively binding to presynaptic dopamine receptors, inhibiting the release of dopamine. This action reduces dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine release. The compound’s mechanism involves modulation of the dopaminergic pathways, particularly in the central nervous system .
類似化合物との比較
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist with applications in treating prolactinomas.
Pramipexole: A dopamine agonist used in the management of Parkinson’s disease and restless legs syndrome.
Uniqueness of Alentemol Hydrobromide: this compound is unique due to its selective action at presynaptic dopamine receptors, which distinguishes it from other dopamine agonists that may have broader receptor activity. This selectivity makes it a valuable tool for studying dopaminergic mechanisms and developing targeted therapies .
生物活性
Alentemol hydrobromide, a selective dopamine autoreceptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{19}H_{26}BrN
- Molecular Weight : 364.3 g/mol
- CAS Number : 112892-81-6
This compound is synthesized through the reaction of 1H-phenalen-5-ol with dipropylamine in the presence of hydrobromic acid, forming the hydrobromide salt. This synthesis can be scaled up for industrial production while maintaining strict control over reaction conditions to ensure purity and yield.
This compound primarily acts by selectively binding to presynaptic dopamine receptors, inhibiting dopamine release. This modulation of dopaminergic activity is particularly beneficial in conditions characterized by excessive dopamine release, such as schizophrenia and Parkinson's disease.
Biological Activity Overview
The biological activity of this compound has been studied extensively in preclinical models. Key findings include:
- Dopamine Release Inhibition : Alentemol inhibits amphetamine-stimulated motor activity in animal models, indicating its potential to modulate hyperdopaminergic states.
- Hypothermic Effects : Preclinical studies have shown that the compound can induce hypothermia, further supporting its influence on dopaminergic pathways.
- Potential Antipsychotic Properties : Given its action on dopamine receptors, it is being investigated for its efficacy as an antipsychotic agent.
Research Findings and Case Studies
Several studies have highlighted the pharmacological profile of this compound:
Clinical Implications
The implications of these findings are substantial for developing new treatments for psychiatric disorders:
- Schizophrenia Treatment : By modulating dopamine levels, alentemol could provide a therapeutic avenue for managing symptoms without the severe side effects associated with current antipsychotics.
- Research Model : Alentemol serves as a valuable model compound for studying dopamine receptor interactions and could aid in the development of new pharmaceuticals targeting these pathways.
特性
CAS番号 |
112892-81-6 |
|---|---|
分子式 |
C19H26BrNO |
分子量 |
364.3 g/mol |
IUPAC名 |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |
InChI |
InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |
InChIキー |
FWRWEZVGVJKNMU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
正規SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
外観 |
Solid powder |
Key on ui other cas no. |
121514-27-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















